molecular formula C9H7NO2 B8712633 2-Phenyloxazol-4(5H)-one

2-Phenyloxazol-4(5H)-one

Cat. No. B8712633
M. Wt: 161.16 g/mol
InChI Key: MXSNMTWBFYVXEC-UHFFFAOYSA-N
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Patent
US08501795B2

Procedure details

(5-Formyl-3-phenyl-1,2,4-triazol-1-yl)-acetic acid ethyl ester, from Hydrazino-acetic acid ethyl ester and 2-Phenyl-oxazol-4-one. H-NMR: (CDCl3) δ 10.05 (s, 1H), 8.15 (d, 2H), 7.50 (m, 3H), 5.38 (s, 2H), 4.28 (m, 2H), 1.32 (t, 3H).
Name
(5-Formyl-3-phenyl-1,2,4-triazol-1-yl)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[CH2:5][N:6]1[C:10]([CH:11]=[O:12])=[N:9][C:8]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:7]1)C.C(OC(=O)CNN)C.C1(C2OCC(=O)N=2)C=CC=CC=1>>[CH3:5][N:6]1[C:10]([CH:11]=[O:12])=[N:9][C:8]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:7]1

Inputs

Step One
Name
(5-Formyl-3-phenyl-1,2,4-triazol-1-yl)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN1N=C(N=C1C=O)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CNN)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1OCC(N1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1N=C(N=C1C=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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